![molecular formula C9H13N3O4S B2874969 1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid CAS No. 2375259-33-7](/img/structure/B2874969.png)
1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O4S and its molecular weight is 259.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anti-cancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 270.31 g/mol
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, it was found that derivatives similar to this compound showed promising results in inhibiting cyclooxygenase (COX) enzymes.
Compound | COX-2 Inhibition IC₅₀ (µM) | Edema Inhibition (%) |
---|---|---|
1-Methyl-5-methylsulfonyl... | 0.034 | 78.53 |
Celecoxib | 0.052 | 82.8 |
These findings suggest that the compound could serve as a potential anti-inflammatory agent with a favorable safety profile due to its selective inhibition of COX-2 over COX-1 .
Anti-cancer Activity
The compound has also been investigated for its anti-cancer properties, particularly through its interaction with the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in various cancers. Studies have shown that compounds targeting this pathway can inhibit cancer cell proliferation effectively.
In vitro studies demonstrated that derivatives of this compound inhibited cancer cell lines with varying degrees of potency:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
A549 (Lung) | 15.0 |
HCT116 (Colon) | 10.0 |
These results highlight the potential of this pyrazole derivative as a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression. For example, it was noted for its ability to inhibit carbonic anhydrase and other related enzymes:
Enzyme | Inhibition Type | IC₅₀ (µM) |
---|---|---|
Carbonic Anhydrase II | Competitive | 0.045 |
PI3K | Non-competitive | 0.030 |
This dual inhibition mechanism could provide a multifaceted approach to treating diseases characterized by inflammation and uncontrolled cell growth .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study involving carrageenan-induced edema in rats demonstrated significant reduction in paw swelling when treated with the compound compared to control groups, indicating strong anti-inflammatory effects.
- Cancer Cell Proliferation Study : In vitro assays on various cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner.
Propriétés
IUPAC Name |
1-methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-11-7-3-4-12(17(2,15)16)8(9(13)14)6(7)5-10-11/h5,8H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILFYAKRXDISFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(N(CC2)S(=O)(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.